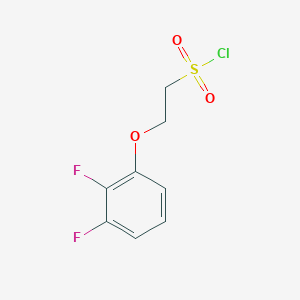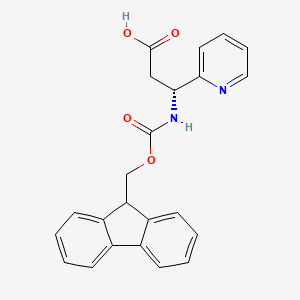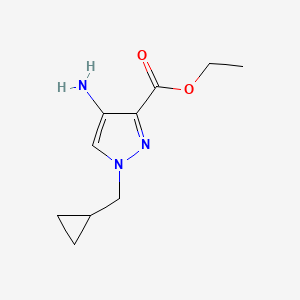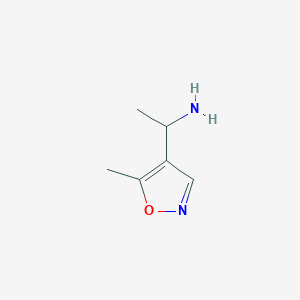
1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propan-2-yl)-1H-imidazole-5-sulfonylchloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a sulfonyl chloride group attached to the imidazole ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the imidazole derivative with chlorosulfonic acid under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Propan-2-yl)-1H-imidazole-5-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although the sulfonyl chloride group remains relatively stable under mild conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Formed through hydrolysis of the sulfonyl chloride group.
Applications De Recherche Scientifique
1-(Propan-2-yl)-1H-imidazole-5-sulfonylchloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The imidazole ring can also interact with metal ions and other molecular targets, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Propan-2-yl)-1H-imidazole-4-sulfonylchloride: Similar structure but with the sulfonyl chloride group at a different position.
1-(Propan-2-yl)-1H-imidazole-5-sulfonic acid: The hydrolyzed form of the sulfonyl chloride derivative.
1-(Propan-2-yl)-1H-imidazole-5-sulfonamide: Formed through nucleophilic substitution with an amine.
Uniqueness
1-(Propan-2-yl)-1H-imidazole-5-sulfonylchloride is unique due to the specific positioning of the sulfonyl chloride group on the imidazole ring, which imparts distinct reactivity and biological activity. This compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in chemical synthesis and biological research.
Propriétés
Formule moléculaire |
C6H9ClN2O2S |
|---|---|
Poids moléculaire |
208.67 g/mol |
Nom IUPAC |
3-propan-2-ylimidazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-5(2)9-4-8-3-6(9)12(7,10)11/h3-5H,1-2H3 |
Clé InChI |
SLNQGSOEIMYRPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=NC=C1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid](/img/structure/B13625533.png)



![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13625550.png)








